2-Chloro-5-benzoylaminopyridine

説明

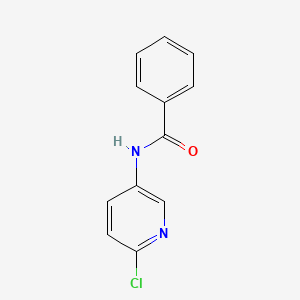

2-Chloro-5-benzoylaminopyridine is a pyridine derivative featuring a chlorine atom at position 2 and a benzoylamino (-NHCOC₆H₅) group at position 5. Its molecular formula is C₁₂H₉ClN₂O, with a molecular weight of 232.45 g/mol. The benzoylamino group introduces significant lipophilicity, which may enhance membrane permeability and biological activity, making it a candidate for pharmacological applications such as anticancer or antimicrobial agents .

特性

分子式 |

C12H9ClN2O |

|---|---|

分子量 |

232.66 g/mol |

IUPAC名 |

N-(6-chloropyridin-3-yl)benzamide |

InChI |

InChI=1S/C12H9ClN2O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChIキー |

WZGWPMLQVNDIDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)Cl |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-5-benzoylaminopyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Group Analysis

- Benzoylamino vs. However, the amino group in 5-Amino-2-chloropyridine confers higher polarity, improving solubility in aqueous media .

- Benzoylamino vs. Cyano (2-Chloro-5-cyanopyridine): The electron-withdrawing cyano group (-CN) enhances electrophilic reactivity, making 2-Chloro-5-cyanopyridine more suitable as an intermediate in cross-coupling reactions. In contrast, the benzoylamino group may stabilize the compound in biological systems .

- Benzoylamino vs. Hydroxyl (2-Chloro-5-hydroxypyridine): The hydroxyl group (-OH) allows hydrogen bonding, increasing solubility in polar solvents. This contrasts with the benzoylamino group, which likely reduces water solubility but improves lipid bilayer interactions .

Physicochemical Properties

- Solubility: The hydroxyl and amino derivatives exhibit higher aqueous solubility, whereas the benzoylamino and cyano analogues are more soluble in organic solvents.

- Stability: The benzoylamino group may confer metabolic stability compared to the amino group, which is prone to oxidation or acetylation in vivo.

準備方法

Nitration of Pyridine Derivatives

In the initial step, 2-aminopyridine undergoes nitration using a mixture of nitric acid (65%) and concentrated sulfuric acid at controlled temperatures (-5°C to 5°C). This reaction selectively introduces a nitro group at the 5-position, yielding 2-amino-5-nitropyridine. The use of sulfuric acid as a catalyst ensures protonation of the pyridine ring, enhancing electrophilic substitution at the meta position.

Hydrolysis to 2-Hydroxy-5-nitropyridine

The intermediate 2-amino-5-nitropyridine is hydrolyzed under acidic conditions to form 2-hydroxy-5-nitropyridine. This step typically employs aqueous hydrochloric acid at reflux temperatures (80–100°C), facilitating the replacement of the amino group with a hydroxyl group. The reaction’s selectivity is attributed to the electron-withdrawing nitro group, which stabilizes the intermediate oxonium ion.

Chlorination to 2-Chloro-5-nitropyridine

The final step involves chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride (POCl₃) as the chlorinating agent. POCl₃ reacts with the hydroxyl group, forming a phosphorylated intermediate that undergoes nucleophilic displacement by chloride ions. This method achieves a yield of 85–90% with minimal byproducts, as the nitro group’s electron-withdrawing nature directs chlorination exclusively at the 2-position.

Reduction of 2-Chloro-5-nitropyridine to 2-Chloro-5-aminopyridine

The nitro group in 2-chloro-5-nitropyridine must be reduced to an amine to enable subsequent benzoylation. Patent CN106748721B demonstrates a cost-effective reduction protocol using iron powder and ammonium chloride in a ethanol-water solvent system.

Catalytic Reduction Conditions

In a typical procedure, 2-chloro-5-nitropyridine is combined with iron powder (1.5 equivalents) and ammonium chloride (3 equivalents) in a 4:1 ethanol-water mixture. The reaction is heated to 78–80°C for 5 hours, during which the nitro group is reduced to an amine via electron transfer from Fe⁰ to the nitro moiety. The resulting 2-chloro-5-aminopyridine is isolated by filtration and recrystallization, achieving a purity of 99.1% and a yield of 95.1%.

Alternative Reduction Methods

While catalytic hydrogenation (e.g., H₂/Pd-C) offers a cleaner profile, the iron-mediated reduction remains industrially favored due to lower costs and scalability. However, residual iron impurities necessitate thorough washing with hot ethanol to meet pharmaceutical-grade standards.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each synthetic step, drawing from patent data and optimized protocols:

Challenges and Optimization Strategies

Nitration Selectivity

The nitration step’s regioselectivity is critical to avoid isomers like 2-amino-3-nitropyridine. Patent CN102040554A addresses this by using diluted nitric acid and strict temperature control (-5°C to 5°C), which suppresses polysubstitution.

Chlorination Efficiency

Excess POCl₃ (3 equivalents) ensures complete conversion of the hydroxyl group to chloride. However, residual POCl₃ necessitates careful quenching with ice water to prevent exothermic decomposition.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-benzoylaminopyridine, and how do reaction conditions influence yield?

Methodological Answer:

- Acylation of 5-Aminopyridine Derivatives : React 5-amino-2-chloropyridine with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or THF are preferred to minimize side reactions .

- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the product. Yields typically range from 60–75%, depending on stoichiometric ratios and temperature control (optimized at 0–5°C to suppress hydrolysis) .

- Key Variables : Excess benzoyl chloride (1.2–1.5 eq.) improves conversion, while higher temperatures (>25°C) may lead to decomposition of the acylated product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 54.87%, H: 3.07%, N: 10.66%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer:

- Root Cause Analysis :

- Optimization Strategies :

Q. What strategies ensure regioselectivity in substitution reactions involving this compound?

Methodological Answer:

- Directing Group Utilization : The benzoylaminopyridine moiety directs electrophilic substitution to the para position relative to the amide group. For example, nitration occurs at position 4 of the pyridine ring .

- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively replace the chlorine atom at position 2. Ligands like XPhos enhance selectivity for aryl boronic acids .

Q. How can reactive intermediates (e.g., chloromethylpyridines) be stabilized during derivatization of this compound?

Methodological Answer:

- Temperature Control : Maintain reactions below –20°C to prevent decomposition of chloromethyl intermediates (e.g., 2-Chloro-5-(chloromethyl)pyridine) .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization. Deprotect with TFA post-reaction .

Q. What analytical methods validate the purity of this compound in pharmacological studies?

Methodological Answer:

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insights :

- The electron-withdrawing Cl group at position 2 activates the pyridine ring toward nucleophilic aromatic substitution but deactivates it toward electrophilic attacks .

- Hammett studies show σ values correlate with reaction rates; electron-deficient arylboronic acids couple faster in Suzuki reactions .

Data Contradiction & Troubleshooting

Q. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

- Controlled Stability Testing :

- Expose the compound to HCl (1M) at 25°C and monitor degradation via HPLC. Half-life data (e.g., t = 4 h) indicate instability due to hydrolysis of the amide bond .

- Contrast with studies using buffered solutions (pH 5–6), where stability increases (t > 24 h) due to reduced protonation of the pyridine nitrogen .

Q. What factors contribute to low yields in the synthesis of this compound analogs?

Methodological Answer:

- Common Pitfalls :

- Incomplete acylation due to steric hindrance from bulky substituents. Switch to microwave-assisted synthesis (100°C, 10 min) to improve efficiency .

- Oxidative byproduct formation (e.g., nitro derivatives) when using nitric acid in nitration steps. Substitute with AcONO in acetic anhydride for cleaner reactions .

Pharmacological & Mechanistic Research

Q. How can researchers design bioactivity studies for this compound derivatives targeting kinase inhibition?

Methodological Answer:

- Assay Design :

- Use fluorescence-based kinase assays (e.g., ADP-Glo™) to screen inhibition of EGFR or Aurora kinases. IC values <1 μM indicate high potency .

- Pair with molecular docking (software: MOE) to predict binding modes in ATP-binding pockets. Key interactions: H-bonding with backbone amides of Met793 (EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。